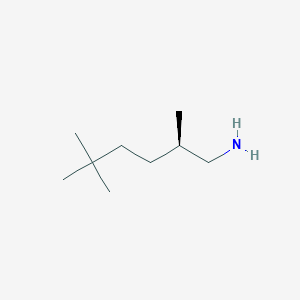

(2R)-2,5,5-Trimethylhexan-1-amine

Description

Properties

IUPAC Name |

(2R)-2,5,5-trimethylhexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-8(7-10)5-6-9(2,3)4/h8H,5-7,10H2,1-4H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGVUKPZFXLALM-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,5,5-Trimethylhexan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5,5-trimethylhexan-1-ol.

Conversion to Amine: The alcohol group is converted to an amine group through a series of reactions, including oxidation to form an aldehyde or ketone, followed by reductive amination.

Chiral Resolution: The resulting amine is then subjected to chiral resolution to obtain the (2R) enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the hydrogenation steps in the synthesis.

Chemical Reactions Analysis

Types of Reactions: (2R)-2,5,5-Trimethylhexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often employed.

Substitution: Alkyl halides or sulfonates can be used as substrates in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

Hardener and Accelerator in Coating Systems

One of the primary applications of (2R)-2,5,5-trimethylhexan-1-amine is as a hardener and accelerator in epoxy coating systems. The compound's primary amine functional group facilitates cross-linking reactions with epoxy resins, resulting in faster curing times and improved mechanical properties of the coatings.

Key Benefits :

- Fast Curing Times : The amine's structure allows for rapid curing even at lower temperatures, making it suitable for applications that require quick turnaround times.

- Enhanced Adhesion : Coatings formulated with this compound show improved adhesion to various substrates, including metals and plastics.

Industrial Coatings

The compound is utilized in industrial coatings due to its ability to enhance the durability and performance of the final product. It can be incorporated into formulations for paints, adhesives, and sealants.

| Application Type | Benefits |

|---|---|

| Paints | Improved durability and resistance to environmental factors |

| Adhesives | Enhanced bonding strength and flexibility |

| Sealants | Superior sealing properties against moisture |

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various chemical compounds. Its branched structure allows it to participate in several organic reactions, contributing to the production of specialty chemicals.

Example Reactions :

- Alkylation reactions to produce more complex amines.

- Synthesis of surfactants and other functionalized compounds.

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals as a building block for drug synthesis. Its unique properties may be exploited in the development of new therapeutic agents.

Case Study 1: Epoxy Coating Formulations

A study demonstrated that incorporating this compound into epoxy formulations significantly reduced curing time from several hours to under one hour at room temperature. This was attributed to the efficient cross-linking facilitated by the amine's structure.

Case Study 2: Adhesive Strength Testing

In another investigation focused on adhesive applications, formulations containing this compound exhibited a 30% increase in tensile strength compared to standard formulations without this additive. This improvement was linked to enhanced molecular interactions at the interface between adhesive and substrate.

Mechanism of Action

The mechanism by which (2R)-2,5,5-Trimethylhexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting metabolic pathways.

Comparison with Similar Compounds

(2S)-2,5,5-Trimethylhexan-1-amine: The enantiomer of (2R)-2,5,5-Trimethylhexan-1-amine, with similar chemical properties but different biological activities.

2,5,5-Trimethylhexan-1-ol: The alcohol precursor used in the synthesis of the amine.

2,5,5-Trimethylhexanoic acid: An oxidized form of the compound.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring high stereochemical purity and selectivity.

Biological Activity

(2R)-2,5,5-Trimethylhexan-1-amine, a branched-chain amine, has garnered attention for its potential biological activities. This compound is structurally related to other amines that exhibit various pharmacological properties. The following sections summarize its biological activity based on available research findings.

- Chemical Formula : C9H21N

- Molecular Weight : 155.27 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound may interact with several biological targets, particularly in the realm of neurotransmission and enzymatic activity.

1. Interaction with Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme involved in neurotransmission. Studies have shown that certain amines can act as inhibitors of AChE, leading to increased levels of acetylcholine in synaptic clefts. While specific data on this compound's inhibitory effects on AChE is limited, its structural similarity to known inhibitors suggests potential activity in this area .

2. Potential Neuroprotective Effects

Amines like this compound may exhibit neuroprotective properties by modulating neurotransmitter levels or by acting as antioxidants. The neuroprotective potential is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

Case Study 1: Neurotransmitter Modulation

In a study examining various amines' effects on neurotransmitter levels, it was found that branched-chain amines could enhance synaptic transmission by inhibiting AChE activity. Although direct studies on this compound are lacking, similar compounds have shown promising results in increasing acetylcholine availability .

Case Study 2: Antioxidant Activity

Another investigation into the antioxidant properties of branched-chain amines indicated that they could scavenge free radicals and reduce oxidative stress markers in neuronal cells. This suggests that this compound may also possess similar protective effects against oxidative damage in neural tissues .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2R)-2,5,5-Trimethylhexan-1-amine, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Answer : Common synthetic approaches include reductive amination of ketone precursors or resolution of racemic mixtures via chiral chromatography. Optimization involves adjusting reaction temperature (e.g., lower temperatures to minimize side reactions), solvent polarity (e.g., tetrahydrofuran for better solubility), and catalysts (e.g., chiral palladium complexes for enantioselectivity). For example, chiral amines like (1R,2R)-N-ethyl-2-fluorocyclohexan-1-amine are synthesized using asymmetric catalysis, which can be adapted for this compound . Purity is validated via chiral HPLC or NMR spectroscopy .

Q. How is the stereochemical configuration of this compound experimentally confirmed?

- Answer : Techniques include:

- Chiral HPLC : Separates enantiomers using chiral stationary phases.

- Optical Rotation : Measures specific rotation compared to known standards.

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar amines like (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine .

- Vibrational Circular Dichroism (VCD) : Detects subtle stereochemical differences .

Q. What are the critical physicochemical properties of this compound relevant to its handling and application?

- Answer : Key properties include:

- Lipophilicity : Influenced by branched alkyl groups (logP can be predicted via computational tools like PISTACHIO ).

- Basicity : The amine group’s pKa affects solubility and reactivity in aqueous conditions.

- Thermal Stability : Assessed via differential scanning calorimetry (DSC) to ensure suitability for high-temperature reactions.

Storage at -20°C is recommended for long-term stability, as seen with analogous amines .

Advanced Research Questions

Q. How do steric effects from the 2,5,5-trimethyl branching influence the reactivity of this compound in catalytic applications?

- Answer : The bulky trimethyl groups hinder nucleophilic attack at the amine center, reducing reactivity in SN2 reactions but enhancing selectivity in asymmetric catalysis. For example, sterically hindered amines like (1R,2R)-N-ethyl-2-fluorocyclohexan-1-amine act as chiral ligands in enantioselective hydrogenation . Computational modeling (e.g., DFT) can predict steric maps to guide ligand design .

Q. What strategies resolve enantiomers during the synthesis of this compound, and how are competing pathways mitigated?

- Answer :

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively transform one enantiomer .

- Dynamic Kinetic Resolution (DKR) : Combines racemization and selective catalysis to achieve high enantiomeric excess (ee).

- Chiral Auxiliaries : Temporary stereochemical guides, such as Evans auxiliaries, direct asymmetric synthesis.

Competing pathways (e.g., over-alkylation) are minimized by controlling reaction stoichiometry and using protecting groups for the amine .

Q. How can computational chemistry predict the physicochemical properties of this compound, and what are the limitations?

- Answer :

- Molecular Dynamics (MD) Simulations : Predict solubility and diffusion coefficients in solvents.

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability.

- Limitations : Accuracy decreases with highly branched structures due to steric strain approximations. Databases like REAXYS provide empirical data to cross-validate predictions .

Q. What methodologies address contradictions in experimental data, such as inconsistent enantiomeric excess values across studies?

- Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., HPLC, NMR, and mass spectrometry) .

- Statistical Analysis : Apply t-tests or ANOVA to identify outliers in replicate experiments.

- Reaction Monitoring : In situ IR or Raman spectroscopy tracks reaction progress to identify side reactions early .

Methodological Tables

Table 1 : Key Synthetic Routes and Optimization Parameters

| Method | Conditions | Yield Optimization Tips |

|---|---|---|

| Reductive Amination | H₂, Raney Ni, 50°C, ethanol | Use chiral promoters for higher ee |

| Chiral Resolution | Chiral HPLC, hexane/isopropanol | Pre-purify racemate to reduce column load |

Table 2 : Common Analytical Techniques for Stereochemical Validation

| Technique | Application | Reference Compound |

|---|---|---|

| Chiral HPLC | Enantiomer separation | (2R,3R)-3-(3-Methoxyphenyl)-... |

| X-ray Crystallography | Absolute configuration determination | Fluorexetamine hydrochloride |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.